Superior TBK1 Inhibitory Potency: MRT 68601 vs. MRT67307
MRT 68601 hydrochloride demonstrates 3.2-fold greater potency against TBK1 compared to the closely related analog MRT67307 hydrochloride in standard biochemical kinase assays [1]. While both compounds are pyrimidine-based TBK1 inhibitors, the lower IC50 of MRT 68601 translates to more efficient target engagement at lower compound concentrations, reducing the likelihood of off-target effects due to excessive dosing .
| Evidence Dimension | Inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 6 nM |
| Comparator Or Baseline | MRT67307 hydrochloride: 19 nM |
| Quantified Difference | 3.2-fold more potent |
| Conditions | In vitro kinase assay at 0.1 mM ATP |
Why This Matters
Higher potency allows for the use of lower compound concentrations in cellular and in vivo assays, mitigating the risk of non-specific cytotoxicity and off-target effects.
- [1] McIver EG, et al. Synthesis and structure-activity relationships of a novel series of pyrimidines as potent inhibitors of TBK1/IKKε kinases. Bioorg Med Chem Lett. 2012 Dec 1;22(23):7169-73. View Source
